molecular formula C21H22N2O3S B5815701 N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-1-naphthylglycinamide

N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-1-naphthylglycinamide

Cat. No. B5815701
M. Wt: 382.5 g/mol
InChI Key: XBTNLUPHZMPIPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-1-naphthylglycinamide, also known as DMS-10, is a compound that has gained attention in recent years due to its potential therapeutic applications in various diseases. It is a small molecule inhibitor that targets specific enzymes and proteins in the body, leading to changes in biochemical and physiological processes.

Mechanism of Action

N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-1-naphthylglycinamide works by inhibiting specific enzymes and proteins in the body, leading to changes in biochemical and physiological processes. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. By inhibiting COX-2, N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-1-naphthylglycinamide can reduce inflammation in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-1-naphthylglycinamide are diverse and depend on the specific target of the compound. Some of the reported effects include:
- Reduction of inflammation
- Inhibition of cancer cell growth
- Inhibition of viral replication
- Modulation of immune system function

Advantages and Limitations for Lab Experiments

N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-1-naphthylglycinamide has several advantages and limitations for use in lab experiments. Advantages include:
- Specificity: N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-1-naphthylglycinamide targets specific enzymes and proteins, allowing for precise modulation of biochemical and physiological processes.
- Versatility: N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-1-naphthylglycinamide has been shown to have a wide range of therapeutic applications, making it a valuable tool for studying various diseases.
- Low toxicity: N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-1-naphthylglycinamide has been shown to have low toxicity in animal studies, making it a relatively safe compound to work with.
Limitations include:
- Complexity: The synthesis of N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-1-naphthylglycinamide is a complex process that requires specialized equipment and expertise in organic chemistry.
- Cost: N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-1-naphthylglycinamide is a relatively expensive compound, which may limit its use in certain experiments.
- Limited availability: N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-1-naphthylglycinamide is not widely available, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-1-naphthylglycinamide, including:
- Further elucidation of the compound's mechanism of action: More research is needed to fully understand how N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-1-naphthylglycinamide interacts with specific enzymes and proteins in the body.
- Development of new therapeutic applications: N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-1-naphthylglycinamide has already shown promise as a therapeutic agent for various diseases, but more research is needed to explore its potential in other areas.
- Optimization of synthesis methods: The synthesis of N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-1-naphthylglycinamide is a complex process that could potentially be optimized to reduce costs and increase availability.
- Development of analogs: Analog compounds of N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-1-naphthylglycinamide could potentially have improved therapeutic properties or reduced toxicity.

Synthesis Methods

The synthesis of N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-1-naphthylglycinamide involves several steps, including the preparation of starting materials, reaction with reagents, and purification of the final product. The exact details of the synthesis method are beyond the scope of this paper, but it should be noted that the process requires expertise in organic chemistry and specialized equipment.

Scientific Research Applications

N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-1-naphthylglycinamide has been the subject of several scientific studies, primarily focused on its potential as a therapeutic agent. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for the treatment of various diseases.

properties

IUPAC Name

2-(2,4-dimethyl-N-methylsulfonylanilino)-N-naphthalen-1-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3S/c1-15-11-12-20(16(2)13-15)23(27(3,25)26)14-21(24)22-19-10-6-8-17-7-4-5-9-18(17)19/h4-13H,14H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBTNLUPHZMPIPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N(CC(=O)NC2=CC=CC3=CC=CC=C32)S(=O)(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.